molecular formula C19H17BrN2O B2373165 N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 303091-49-8

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Cat. No.: B2373165
CAS No.: 303091-49-8
M. Wt: 369.262
InChI Key: IQFXYSFBRCWRAI-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide” is a chemical compound with the CAS Number: 303091-49-8 . It has a molecular weight of 369.26 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C19H17BrN2O . The InChI code for this compound is 1S/C19H17BrN2O/c20-16-8-10-17 (11-9-16)22-19 (23)13-21-12-15-6-3-5-14-4-1-2-7-18 (14)15/h1-11,21H,12-13H2, (H,22,23) .

Scientific Research Applications

Antioxidant Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA) exhibits significant free radical scavenging activity, comparable to known antioxidants like BHT and BHA. Its OH bond is particularly effective in trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant mechanisms in gas phase and ethanol, respectively (Boudebbous et al., 2021).

Potential in Anti-HIV Drugs

Acetamide derivatives, including those with bromophenyl and nitrophenyl substitutions, have been studied for their potential as anti-HIV drugs. Density functional theory (DFT) studies suggest these compounds bond effectively with biological molecules like tyrosine through nitrogen atoms (Oftadeh et al., 2013).

Synthesis Processes

Several studies focus on the synthesis processes of acetamide derivatives, exploring their structure and potential applications. For instance, the reaction of 1-naphthylamine with ethyl benzoylacetate leads to the formation of benzoyl acetamide derivatives, which are key in producing various catalysts and intermediates (Facchetti et al., 2016).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is produced through the chemoselective acetylation of 2-aminophenol, where different acyl donors are employed and the reaction parameters are optimized for efficiency (Magadum & Yadav, 2018).

Antimicrobial Activity

N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide derivatives have been synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds have shown promising activity in preliminary studies (Rani et al., 2016).

Molecular Conformations

Studies on the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides, including this compound, reveal insights into their structural characteristics, which could influence their reactivity and potential applications (Nayak et al., 2014).

Safety and Hazards

The safety information for this compound includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c20-16-8-10-17(11-9-16)22-19(23)13-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11,21H,12-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFXYSFBRCWRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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